3-Chloro-2-(pyrrolidin-2-yl)pyridine
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Overview
Description
3-Chloro-2-(pyrrolidin-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a pyrrolidine ring and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Chloro-2-(pyrrolidin-2-yl)pyridine involves the reaction of pyrrolidine with 2-chloropyridine under specific conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . Another method involves the use of 2-bromopyridine and pyrrolidine in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(pyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of the pyridine ring.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-2-(pyrrolidin-2-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 3-Chloro-2-(pyrrolidin-2-yl)pyridine depends on its specific application. In medicinal chemistry, it may act as a ligand that binds to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity due to its unique three-dimensional structure .
Comparison with Similar Compounds
Similar Compounds
2-(Pyrrolidin-2-yl)pyridine: Lacks the chlorine substituent, which can affect its reactivity and binding properties.
3-Chloropyridine: Lacks the pyrrolidine ring, making it less versatile in terms of biological activity.
2-Chloropyridine: Similar to 3-Chloropyridine but with the chlorine atom in a different position, affecting its chemical behavior
Properties
CAS No. |
524674-60-0 |
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Molecular Formula |
C9H11ClN2 |
Molecular Weight |
182.65 g/mol |
IUPAC Name |
3-chloro-2-pyrrolidin-2-ylpyridine |
InChI |
InChI=1S/C9H11ClN2/c10-7-3-1-6-12-9(7)8-4-2-5-11-8/h1,3,6,8,11H,2,4-5H2 |
InChI Key |
ONRDOXZIWWKPHY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=C(C=CC=N2)Cl |
Origin of Product |
United States |
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